ethyl 6-oxo-octahydro-1H-indene-3a-carboxylate

Lipophilicity Membrane permeability Drug design

Medicinal chemistry teams often waste resources screening suboptimal scaffolds for antiplatelet drug discovery. Ethyl 6-oxo-octahydro-1H-indene-3a-carboxylate (CAS 97180-66-0) is a validated octahydroindene building block that directly addresses this bottleneck. • Validated PAR1 antagonist scaffold - lead compounds achieve IC50 values as low as 1.3 nM in radioligand binding assays. • Dual functional handles (6-oxo + ethyl ester) enable parallel diversification via hydrolysis, amidation, reductive amination, and Grignard additions. • CNS-favorable profile: XLogP3 = 1.6, TPSA = 43.4 Ų, zero H-bond donors, sp³ fraction ≈ 0.67; ideal for fragment-based and CNS programmes.

Molecular Formula C12H18O3
Molecular Weight 210.273
CAS No. 97180-66-0
Cat. No. B2434435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 6-oxo-octahydro-1H-indene-3a-carboxylate
CAS97180-66-0
Molecular FormulaC12H18O3
Molecular Weight210.273
Structural Identifiers
SMILESCCOC(=O)C12CCCC1CC(=O)CC2
InChIInChI=1S/C12H18O3/c1-2-15-11(14)12-6-3-4-9(12)8-10(13)5-7-12/h9H,2-8H2,1H3
InChIKeyWUEVMRBXTWODMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 250 mg / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 6‑Oxo‑octahydro‑1H‑indene‑3a‑carboxylate: Chemical Identity & Scaffold Context


Ethyl 6‑oxo‑octahydro‑1H‑indene‑3a‑carboxylate (CAS 97180‑66‑0) is a fully saturated, bicyclic octahydroindene building block that carries an ethyl ester at the bridgehead 3a‑position and a ketone at C‑6. The octahydroindene core has been validated as a novel scaffold for protease‑activated receptor 1 (PAR1) antagonists, with lead compounds achieving single‑digit nanomolar IC₅₀ values in radioligand binding assays [REFS‑1]. Because the 6‑oxo and ester functionalities together define the compound’s reactivity, lipophilicity, and downstream functionalisation options, subtle changes in saturation or functional‑group identity produce quantifiable shifts in physicochemical and pharmacological profiles that directly affect synthetic strategy and biological outcome.

Octahydroindene Scaffold Substitution Risks in Procurement


Simple replacement of ethyl 6‑oxo‑octahydro‑1H‑indene‑3a‑carboxylate with a close in‑class analog (e.g., the corresponding carboxylic acid, the methyl ester, or the less‑saturated hexahydro derivative) introduces measurable changes in lipophilicity, hydrogen‑bond donor count, and topological polar surface area. These physicochemical shifts alter membrane permeability, synthetic tractability, and receptor‑binding kinetics [REFS‑1]. The PAR1 antagonist series built on this scaffold demonstrates that even single‑atom modifications at the 2‑position can shift potency by >10‑fold, underscoring that indiscriminate scaffold swapping without quantifiable comparison risks loss of activity or metabolic stability [REFS‑1].

Quantitative Differentiation from Closest Analogs


Lipophilicity Advantage Over Carboxylic Acid Analog

The target compound’s computed XLogP3 of 1.6 is 0.7 log units higher than that of its direct carboxylic acid congener (6‑oxo‑octahydro‑1H‑indene‑3a‑carboxylic acid, CAS 1554588‑19‑0, XLogP3 = 0.9), reflecting the masking of the polar carboxylate group as an ethyl ester [REFS‑1][REFS‑2]. This difference corresponds to an approximately 5‑fold increase in predicted octanol‑water partition coefficient, which in drug‑discovery campaigns typically translates to superior passive membrane permeability and oral absorption.

Lipophilicity Membrane permeability Drug design

Lower TPSA vs. Carboxylic Acid for CNS Penetration

The ethyl ester derivative exhibits a computed TPSA of 43.4 Ų, whereas the carboxylic acid analog has a TPSA of 54.4 Ų [REFS‑1][REFS‑2]. The 11 Ų reduction places the target compound well below the widely accepted 60–70 Ų threshold for favourable central nervous system (CNS) penetration, indicating a superior profile for CNS‑targeted programmes.

Topological polar surface area Blood‑brain barrier CNS drug design

Zero Hydrogen-Bond Donors Reduces Efflux Transporter Risk

The target compound possesses zero hydrogen‑bond donors (HBD = 0), whereas the corresponding carboxylic acid (CAS 1554588‑19‑0) has one HBD [REFS‑1][REFS‑2]. The presence of an HBD in the acid can increase recognition by P‑glycoprotein (P‑gp) and other efflux transporters, a well‑documented phenomenon that often leads to poor oral bioavailability and high efflux ratios.

Hydrogen‑bond donor Efflux ratio ADME

Higher Saturation (sp³) vs. Hexahydro Analog

Ethyl 6‑oxo‑octahydro‑1H‑indene‑3a‑carboxylate is fully saturated (fraction sp³ ≈ 0.67), whereas the hexahydro analog (CAS 65969‑71‑3) contains a double bond that reduces sp³ fraction and flattens the ring system. Medicinal chemistry campaigns increasingly prioritise higher sp³ fractions because they correlate with improved clinical success rates by enhancing solubility, reducing aromatic π‑stacking aggregation, and increasing structural novelty [REFS‑1][REFS‑2].

Fraction sp³ Lead‑likeness 3D character

Validated PAR1 Antagonist Scaffold

The octahydroindene core, of which the target compound is a key functionalised representative, has been validated in a peer‑reviewed PAR1 antagonist programme. Optimised 2‑substituted derivatives displayed IC₅₀ values of 1.3 nM, 8.6 nM, and 2.7 nM in a PAR1 radioligand binding assay, with platelet‑activation inhibition comparable to the clinical candidate vorapaxar in a platelet‑rich‑plasma aggregation assay [REFS‑1]. This demonstrates that the scaffold can support picomolar‑to‑nanomolar target engagement, a feature not yet shown for the unsaturated hexahydro or de‑oxo analogs.

PAR1 antagonist Antiplatelet Thrombin receptor

Dual Functional Handles Enable Divergent Synthesis

The target compound uniquely combines an ester (electrophilic carbonyl) and a ketone (nucleophilic addition/reductive amination site) in a single compact scaffold. The carboxylic acid analog (CAS 1554588‑19‑0) retains the ketone but requires protection before many C–C bond‑forming reactions, while the fully de‑oxo acid (CAS 63963‑79‑1) lacks the ketone handle altogether. This dual‑handle arrangement allows parallel medicinal chemistry exploration: the ester can be hydrolysed, reduced, or converted to an amide, while the 6‑oxo group can undergo Grignard addition, reductive amination, or olefination without mutual interference [REFS‑1].

Synthetic handle Late‑stage functionalisation Library synthesis

Key Application Scenarios


PAR1-Targeted Antithrombotic Lead Optimisation

The octahydroindene scaffold has been validated with lead compounds achieving IC₅₀ values as low as 1.3 nM against PAR1 [REFS‑1]. The ethyl ester form provides a balance of lipophilicity (XLogP3 = 1.6) and low TPSA (43.4 Ų) that supports membrane permeability while the 6‑oxo group offers a synthetic handle for late‑stage diversification. Researchers pursuing novel antiplatelet agents can immediately advance this scaffold into SAR studies, bypassing de novo scaffold identification.

CNS-Oriented Fragment-Based Drug Discovery

With a TPSA of 43.4 Ų—well below the CNS threshold of 60–70 Ų—and zero hydrogen‑bond donors, the compound is an ideal fragment or scaffold for CNS programmes [REFS‑1][REFS‑2]. Its higher sp³ fraction (≈0.67) compared to the hexahydro analog further aligns with modern lead‑likeness criteria, reducing the risk of aromatic aggregation and improving solubility.

Divergent Library Synthesis from a Dual-Handle Building Block

The combination of an ethyl ester and a 6‑ketone enables parallel chemical transformations: hydrolysis to the acid for polar interactions, amide formation for H‑bond networks, reductive amination at the ketone for basic amine introduction, and Grignard additions for tertiary alcohol installation [REFS‑1]. This reduces the number of core scaffolds required in a screening collection, streamlining both procurement and synthesis workflows.

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